N1-(3-nitrophenyl)ethane-1,2-diamine
Overview
Description
N1-(3-nitrophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H11N3O2 It consists of an ethane-1,2-diamine backbone substituted with a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N1-(3-nitrophenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 3-nitroaniline with ethylenediamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(3-nitrophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Condensation: The compound can form Schiff bases when reacted with aldehydes or ketones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Condensation: Aldehydes or ketones, solvent (e.g., ethanol), mild heating.
Major Products Formed
Reduction: N1-(3-aminophenyl)ethane-1,2-diamine.
Substitution: Various N-substituted derivatives.
Condensation: Schiff bases with different aldehydes or ketones.
Scientific Research Applications
N1-(3-nitrophenyl)ethane-1,2-diamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antitubercular and anticancer activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: It serves as a building block for the synthesis of biologically active molecules that can be studied for their effects on various biological systems.
Mechanism of Action
The mechanism of action of N1-(3-nitrophenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, the compound may exert its effects through interactions with molecular targets such as enzymes or receptors. For example, its derivatives may inhibit the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
N1,N2-bis(4-nitrophenyl)ethane-1,2-diamine: Similar structure but with two nitrophenyl groups.
p-nitrophenylethylenediamine: Similar structure but with the nitro group in the para position.
Uniqueness
N1-(3-nitrophenyl)ethane-1,2-diamine is unique due to the position of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional difference can lead to variations in biological activity and chemical properties compared to its analogs .
Properties
IUPAC Name |
N'-(3-nitrophenyl)ethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-4-5-10-7-2-1-3-8(6-7)11(12)13/h1-3,6,10H,4-5,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMSHLIFDQOFRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70454218 | |
Record name | N1-(3-nitrophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71319-72-7 | |
Record name | N1-(3-nitrophenyl)ethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70454218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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